N'-[(E)-2-pyridinylmethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
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Overview
Description
N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a pyridine ring, a tetrahydrocarbazole moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N-(pyridin-2-yl)imidates
Uniqueness
N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide is unique due to its combination of a pyridine ring and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-23-15-16-7-5-6-13-22-16)12-14-25-19-10-3-1-8-17(19)18-9-2-4-11-20(18)25/h1,3,5-8,10,13,15H,2,4,9,11-12,14H2,(H,24,26)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBEFJJOGALQA-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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